PREP Selectivity Over FAP: A Differentiating Selectivity Window
In head-to-head enzymatic assays, Methyl 4-({1-[(4-ethoxyphenyl)sulfonyl]prolyl}amino)benzoate exhibits a selectivity window for PREP over FAP of approximately 25-fold (398 nM vs. 10,000 nM) [1][2]. In contrast, the dual inhibitor SP-13786 (UAMC-1110) shows a reversed selectivity profile with FAP IC50 = 3.2 nM and PREP IC50 = 1,800 nM, yielding a FAP/PREP ratio of ~0.002 . This compound therefore provides a >10,000-fold difference in selectivity direction, making it suitable for experiments requiring PREP inhibition without concomitant FAP blockade.
| Evidence Dimension | Selectivity ratio (IC50_FAP / IC50_PREP) |
|---|---|
| Target Compound Data | PREP IC50 = 398 nM; FAP IC50 = 10,000 nM; Ratio = 25.1 |
| Comparator Or Baseline | SP-13786: FAP IC50 = 3.2 nM; PREP IC50 = 1,800 nM; Ratio = 0.0018 |
| Quantified Difference | Selectivity direction reversed; target compound is PREP-selective, comparator is FAP-selective |
| Conditions | Recombinant human PREP (R&D Systems, #4308-SE) using FACS buffer; recombinant human FAP exopeptidase assay |
Why This Matters
Enables PREP-focused mechanistic studies without confounding FAP inhibition, which is critical in cancer stroma and neuropeptide research.
- [1] BindingDB Entry 12389. PREP IC50 = 398 nM for BDBM50009366. Assay: recombinant human PREP. Accessed 2026. View Source
- [2] BindingDB PrimarySearch_ki. FAP IC50 = 10,000 nM for BDBM50009366. Assay: recombinant human FAP exopeptidase. Accessed 2026. View Source
